molecular formula C21H24N4O2S B2896067 12-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one CAS No. 1105201-17-9

12-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one

Cat. No.: B2896067
CAS No.: 1105201-17-9
M. Wt: 396.51
InChI Key: RESQQWYVVRPFEF-UHFFFAOYSA-N
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Description

The compound 12-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-10-thia-1,8-diazatricyclo[7.3.0.0³⁷]dodeca-3(7),8-dien-2-one features a complex tricyclic framework with fused rings (tricyclo[7.3.0.0³⁷]dodeca) and heteroatoms, including sulfur (thia) and two nitrogen atoms (diaza). The structure is further modified by a 2-oxoethyl group substituted with a 4-phenylpiperazine moiety. Crystallographic tools like SHELX and ORTEP-3 (widely used for structural determination in similar compounds) likely aid in elucidating its conformation, though direct evidence for this compound is unavailable.

Properties

IUPAC Name

12-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c26-19(24-11-9-23(10-12-24)15-5-2-1-3-6-15)13-16-14-28-21-22-18-8-4-7-17(18)20(27)25(16)21/h1-3,5-6,16H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESQQWYVVRPFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a piperazine derivative with a thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, hydroxylated compounds, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

12-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as dopamine receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Comparable Compounds

Compound Name Core Structure Key Substituents Heteroatoms Pharmacological Notes References
Target Compound Tricyclo[7.3.0.0³⁷]dodeca 4-Phenylpiperazin-1-yl ethyl, oxo, thia S, N, O No reported data -
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) Diazaspiro[4.5]decane 4-Phenylpiperazin-1-yl propyl N, O Prior studies cited for analysis
2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b) Isoxazole Phenethylpiperidin-4-yl, chloro Cl, N, O No reported data
KT5720 (19) : 9,12-Epoxy-1H-diindolo[...]hexyl ester Macrocyclic Hexyl ester, hydroxy, methyl N, O Kinase inhibitor activity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine Nitrophenyl, cyano, phenethyl N, O Synthesized, spectral data reported

Key Observations:

Core Diversity :

  • The target compound’s tricyclic system contrasts with the spirocyclic (compound 13 ), isoxazole (compound 8b ), and macrocyclic (KT5720) frameworks. These structural differences may influence molecular rigidity, solubility, and target binding.
  • The diazaspiro[4.5]decane core in 13 shares a spirocyclic motif with the target compound but lacks sulfur and has a shorter alkyl linker to the piperazine group .

Substituent Effects: The 4-phenylpiperazine moiety is common in the target compound and 13, but the ethyl vs. propyl linker length could alter conformational flexibility and receptor interactions.

Piperazine/piperidine derivatives (e.g., 13, 8b) are often explored for CNS or antimicrobial applications, suggesting possible overlapping therapeutic avenues for the target compound .

Methodological Considerations

  • Structural Analysis : SHELX and ORTEP-3 are critical for resolving complex heterocyclic structures, as seen in similar compounds . The target compound’s tricyclic system likely requires high-resolution crystallography for accurate conformational mapping.
  • Synthetic Routes : and describe multi-step syntheses for spirocyclic and imidazopyridine derivatives, suggesting analogous strategies (e.g., cyclization, nucleophilic substitution) for the target compound .

Biological Activity

The compound 12-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one is a complex organic molecule that exhibits significant biological activity, particularly in the realm of medicinal chemistry and pharmacology. Its unique structure incorporates multiple functional groups, including a piperazine ring, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N5O2SC_{19}H_{19}N_{5}O_{2}S, and it features a thia-diazatricyclic core that contributes to its biological interactions. The presence of the piperazine moiety enhances its potential as a therapeutic agent.

PropertyValue
Molecular Weight373.45 g/mol
IUPAC NameThis compound
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. The mechanism of action may involve:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition : It could inhibit specific enzymes related to inflammatory or neurodegenerative processes.
  • Cellular Modulation : The compound may modulate cellular processes such as apoptosis or proliferation.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Anticonvulsant Activity

A study evaluated the anticonvulsant properties of related compounds featuring the piperazine structure. The results indicated that many derivatives exhibited significant anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy management .

Pharmacological Potential

The compound's structural components are linked to several pharmacological activities:

  • Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.
  • Antidepressant Properties : The piperazine ring is often associated with antidepressant activity due to its interaction with serotonin receptors.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds structurally related to this compound:

  • Study on Anticonvulsant Activity : A series of derivatives were synthesized and tested for their efficacy in seizure models, showing promising results for several compounds .
  • Inhibition Studies : Research highlighted the selective inhibition of myeloperoxidase (MPO), a critical enzyme in inflammatory processes, by related piperazine derivatives .
  • Neuropharmacological Studies : Investigations into the binding affinities of these compounds to various receptors have provided insights into their potential use in treating mood disorders .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reagents, catalysts, and reaction conditions. For example:
  • Cyclization : Use acetic anhydride for acetylation and bases like triethylamine to facilitate ring closure .
  • Temperature Control : Maintain reactions at 60–80°C to balance reaction rate and byproduct formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol/water mixtures aid in crystallization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .

Q. Table 1. Example Synthesis Conditions

StepReagents/CatalystsTemperatureSolventYield (%)
AcetylationAcetic anhydride, H₂SO₄25°CCH₂Cl₂75
CyclizationK₂CO₃, DMF80°CDMF62

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond lengths (mean C–C = 0.005 Å) and torsion angles, critical for confirming the tricyclic core .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., phenylpiperazine protons at δ 3.2–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ = calculated 467.18) .

Q. Table 2. Key Crystallographic Data

ParameterValue
Space GroupP-1
R Factor0.041
Data-to-Parameter Ratio7.1

Advanced Research Questions

Q. How can computational modeling predict the biological activity and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate interactions with targets (e.g., serotonin receptors) using AutoDock Vina; prioritize poses with binding energies < -7 kcal/mol .
  • COMSOL Multiphysics : Model reaction kinetics to optimize synthetic pathways .

Q. What strategies resolve contradictory bioactivity data across studies?

  • Methodological Answer :
  • Control Variables : Standardize assay conditions (pH, temperature) and cell lines to reduce variability .
  • Analytical Cross-Validation : Compare HPLC purity (e.g., >98% by area) and bioassay results to isolate compound-specific effects .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in IC₅₀ datasets .

Q. What methodologies characterize degradation products during stability studies?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 14 days .
  • LC-MS/MS Analysis : Identify impurities (e.g., hydrolyzed piperazine derivatives) using a C18 column and 0.1% formic acid mobile phase .
  • Quantitative NMR : Compare peak integrals to quantify degradation levels .

Q. How are structure-activity relationship (SAR) studies designed for derivatives?

  • Methodological Answer :
  • Functional Group Variation : Synthesize analogs with modified piperazine (e.g., 4-chlorophenyl) or thia-diazatricyclo substituents .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization .
  • 3D-QSAR Modeling : Align molecular fields (CoMFA) to correlate substituent effects with activity .

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